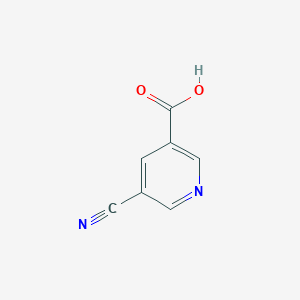
5-氰基烟酸
描述
5-Cyanonicotinic acid is a heterocyclic compound . It is an off-white solid with a molecular weight of 148.12 .
Molecular Structure Analysis
The molecular formula of 5-Cyanonicotinic acid is C7H4N2O2 . The InChI code is 1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) . The canonical SMILES representation is C1=C(C=NC=C1C(=O)O)C#N .Physical And Chemical Properties Analysis
5-Cyanonicotinic acid is a solid at room temperature . It has a molecular weight of 148.12 g/mol . The topological polar surface area is 74 Ų .科学研究应用
尼古丁的代谢研究
- 尼古丁代谢:5-氰基烟酸特别参与了探索尼古丁代谢途径的研究。它已被用于研究尼古丁的主要代谢产物可替宁的形成。具体而言,研究表明,5-氰基烟酸在兔肝微粒体部分代谢尼古丁的过程中形成产物 (Nguyen, Gruenke, & Castagnoli, 1979)。
- 代谢中间体的鉴定:研究还集中于鉴定尼古丁 1'(5') 亚胺离子作为尼古丁降解过程中的中间体。5-氰基烟酸有助于理解这一过程中涉及的复杂化学反应 (Murphy, 1973)。
合成和抗菌活性
- 化学合成:已经对 5-氰基烟酸衍生物的合成进行了研究,探索了其在产生新化学化合物方面的潜力。例如,5-氰基-6-氧代-2-苯乙烯基烟酸的衍生物表现出抗菌活性 (Deyanov & Konshin, 2004)。
- 抗增殖活性:已经测试了某些 5-氰基烟酸衍生物的体外抗增殖活性,在癌症治疗研究中显示出潜力 (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003)。
在光动力治疗中的应用
- 癌症治疗:5-氰基烟酸及其衍生物已被探索其在光动力治疗中的作用,特别是在皮肤癌的治疗中。研究表明,某些缀合物可以增强对癌细胞系的细胞毒性,提供潜在的治疗应用 (Shivashankarappa & Sanjay, 2018)。
生化分析和配体性质
- 生化标记分析:5-氰基烟酸衍生物已用于评估黑色素瘤等疾病的生化标记。它们是研究与黑色素形成和黑色素瘤进展相关的代谢产物的重要组成部分 (Horikoshi, Ito, Wakamatsu, Onodera, & Eguchi, 1994)。
- 配位化学:作为配体,5-氰基烟酸参与形成各种金属配合物。它作为单齿和双齿配体的多功能性已在聚合过渡金属化合物的合成中得到证明 (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017)。
作用机制
Target of Action
5-Cyanonicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin is involved in several biochemical pathways. It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .
Pharmacokinetics
Niacin is used to treat hypertriglyceridemia and pellagra . The pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients have been analyzed to derive dose recommendations .
Result of Action
Niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
Action Environment
It is known that niacin is a water-soluble vitamin . Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.
安全和危害
属性
IUPAC Name |
5-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWEUCOZIMGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623243 | |
| Record name | 5-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887579-62-6 | |
| Record name | 5-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyanopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-chloro-5-cyanonicotinic acid a significant starting material in the synthesis of 2,4-diaminoquinazoline derivatives?
A1: [] 6-chloro-5-cyanonicotinic acid plays a crucial role due to its structure. The presence of the chloro and cyano groups allows for further modifications and ring-closure reactions, ultimately leading to the desired 2,4-diaminoquinazoline scaffold. This scaffold is important as it is found in various bioactive compounds, including potential antitumor agents.
Q2: The research mentions that the synthetic method using 6-chloro-5-cyanonicotinic acid is efficient. What evidence supports this claim?
A2: [] The research highlights that reactions utilizing 6-chloro-5-cyanonicotinic acid, with the exception of 6-chloro-5-cyanopicolinic acid, achieve yields exceeding 65%. This high yield signifies the efficiency of the synthetic method, making it a practical approach for producing these potentially valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
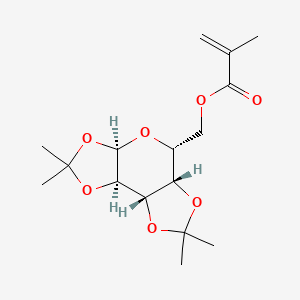
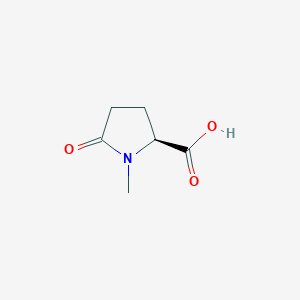
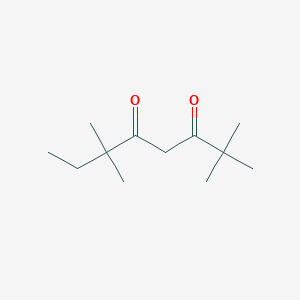


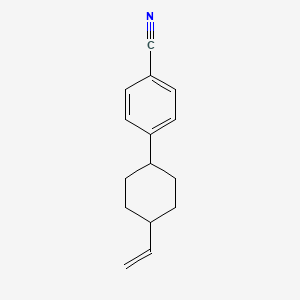

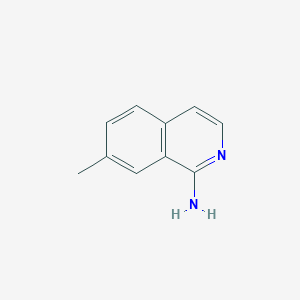
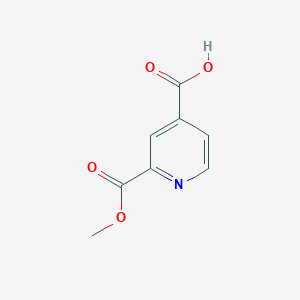
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
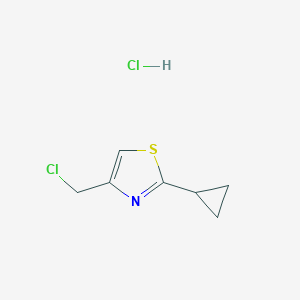
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)